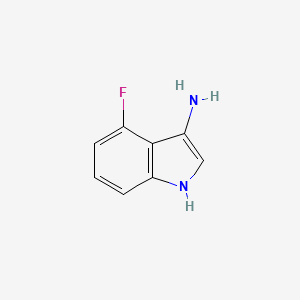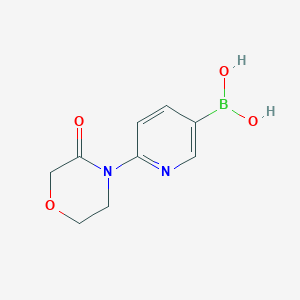
5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H17N3O2. It is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione typically involves the reaction of isobutylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as vacuum filtration and crystallization are employed for product isolation and purification .
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.
5-Benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione: Exhibits antimicrobial activity.
5-Heptadecyl-1,3,4-thiadiazole-2-amine: Used in medicinal chemistry for its diverse biological activities.
Uniqueness
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl and phenylamino groups contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
3242-65-7 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-anilino-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)8-11-12(17)16(13(18)14-11)15-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,18) |
Clave InChI |
OCPBKGQSDIJRSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
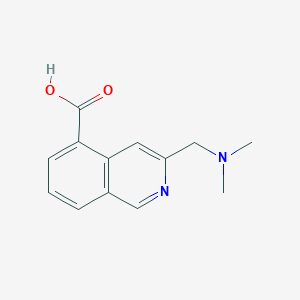
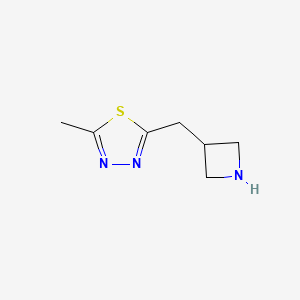
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
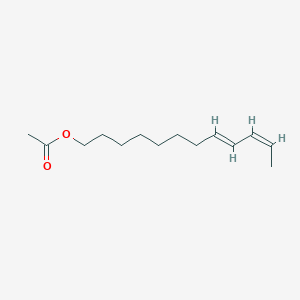
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
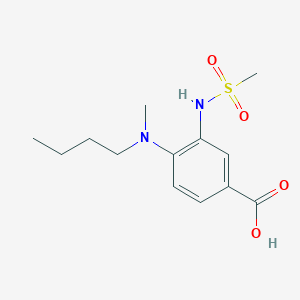
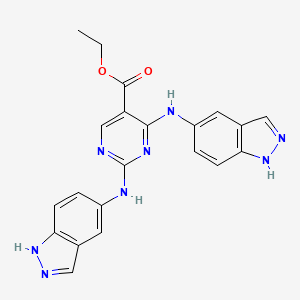
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
